(1R,4R)-5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid

Catalog No.
S13852169
CAS No.
M.F
C11H17NO5
M. Wt
243.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,4R)-5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo...

Product Name

(1R,4R)-5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid

IUPAC Name

(1R,4R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid

Molecular Formula

C11H17NO5

Molecular Weight

243.26 g/mol

InChI

InChI=1S/C11H17NO5/c1-10(2,3)17-9(15)12-5-7-4-11(12,6-16-7)8(13)14/h7H,4-6H2,1-3H3,(H,13,14)/t7-,11-/m1/s1

InChI Key

YWYHGYIGIPKREA-RDDDGLTNSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1(CO2)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@@]1(CO2)C(=O)O

(1R,4R)-5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid is a complex organic compound characterized by its bicyclic structure. Its molecular formula is C11_{11}H17_{17}N O5_5, and it has a molecular weight of 243.26 g/mol. This compound features a tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amine functionalities during

, including:

  • Oxidation: This reaction can introduce additional functional groups or modify existing ones.
  • Reduction: Reduction reactions can convert the carboxylic acid group into an alcohol or remove oxygen-containing groups.
  • Substitution: Nucleophilic substitution reactions allow for the replacement of specific atoms or groups within the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions are critical to achieving desired transformations and include careful control of temperature, solvent, and pH .

The synthesis of (1R,4R)-5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid generally involves multiple synthetic steps starting from readily available precursors. A common synthetic route includes:

  • Diels-Alder Reaction: This cycloaddition reaction forms the bicyclic structure.
  • Functional Group Transformations: Subsequent steps introduce the tert-butoxycarbonyl and carboxylic acid groups.

Industrial production methods may involve optimized synthetic routes that are scalable and cost-effective, often utilizing continuous flow processes and automated reactors to ensure consistent quality and yield .

This compound has potential applications in:

  • Medicinal Chemistry: Due to its unique structural features, it may serve as a building block for the synthesis of novel pharmaceuticals.
  • Material Science: Its chemical properties might be leveraged in developing new materials with specific functionalities.

Research into its applications is ongoing, with particular interest in how its unique structure can be utilized in drug development and other chemical syntheses .

Similar compounds include:

  • tert-Butyl carbamate: Shares the tert-butoxycarbonyl group but has a simpler structure.
  • 4,4’-Difluorobenzophenone: Although structurally different, it is used in similar applications within materials science.

Uniqueness

What distinguishes (1R,4R)-5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid from these compounds is its bicyclic structure that imparts unique chemical and physical properties. This structural feature enhances its value in the synthesis of complex molecules and applications requiring specific structural characteristics .

XLogP3

0.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

243.11067264 g/mol

Monoisotopic Mass

243.11067264 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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